1-Hydroxyethyl-2'-deoxyadenosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

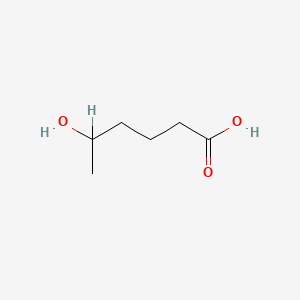

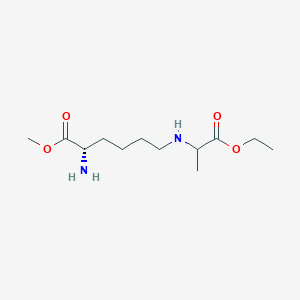

1-Hydroxyethyl-2'-deoxyadenosine (HEDA) is a modified nucleoside that has gained significant attention in recent years due to its potential for use in scientific research. HEDA is a synthetic analogue of deoxyadenosine, which is a natural component of DNA. The modification of deoxyadenosine to HEDA involves the replacement of the hydrogen at the 1-position with a hydroxyethyl group. This modification alters the properties of the nucleoside and makes it a useful tool for studying DNA-related processes.

Scientific Research Applications

Antileukemic Efficacy and Mechanisms

Studies on 2-Chloro-2'-deoxyadenosine (Cladribine) have revealed its significant antileukemic properties. Cladribine, a halogenated analogue of deoxyadenosine, undergoes phosphorylation to form active derivatives that induce apoptosis in leukemia cells. This process involves the inhibition of ribonucleotide reductase, DNA polymerases, and DNA repair mechanisms. Cladribine's efficacy in the treatment of lymphoid malignancies, especially hairy cell leukemia, underscores the therapeutic potential of deoxyadenosine analogues in oncology (Fabianowska-Majewska & Wyczechowska, 1996).

Antiviral Applications

4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) has emerged as a potent nucleoside reverse transcriptase inhibitor with unparalleled activity against HIV-1. Its mechanism of action and the prolonged intracellular half-life of its active metabolite suggest potential for both treatment and pre-exposure prophylaxis of HIV-1 infection. This highlights the versatility of deoxyadenosine analogues in developing antiviral therapies (Markowitz & Sarafianos, 2018).

Metabolic Pathways and Toxicity

Research on 5-Deoxyadenosine (5dAdo) metabolism reveals its role as a by-product of radical SAM enzyme reactions, acting as both a toxic compound and an inhibitor of these enzymes. The discovery of salvage pathways for 5dAdo suggests its potential importance in cellular metabolism and highlights the complex interplay between deoxyadenosine derivatives and cellular health (Rapp & Forchhammer, 2021).

Antioxidant Activity

Studies on the antioxidant activity of various compounds, including deoxyadenosine analogues, underscore the significance of understanding their biochemical mechanisms to exploit their potential benefits fully. These insights are crucial for developing therapeutic agents targeting oxidative stress-related diseases (Munteanu & Apetrei, 2021).

Mechanism of Action

Target of Action

The primary target of 1-Hydroxyethyl-2’-deoxyadenosine is Adenosine Deaminase (ADA) . ADA is an enzyme of purine metabolism that irreversibly converts adenosine to inosine or 2′deoxyadenosine to 2′deoxyinosine . ADA is active both inside the cell and on the cell surface where it interacts with membrane proteins, such as CD26 and adenosine receptors, forming ecto-ADA (eADA) .

Mode of Action

1-Hydroxyethyl-2’-deoxyadenosine, as a derivative of 2’-deoxyadenosine, is likely to interact with ADA in a similar manner to 2’-deoxyadenosine . The compound may bind to the active site of ADA, inhibiting its activity and thereby increasing the concentration of adenosine and 2’-deoxyadenosine .

Biochemical Pathways

The primary biochemical pathway affected by 1-Hydroxyethyl-2’-deoxyadenosine is the purine metabolism pathway . By inhibiting ADA, 1-Hydroxyethyl-2’-deoxyadenosine prevents the conversion of adenosine to inosine and 2’-deoxyadenosine to 2’-deoxyinosine . This leads to an increase in the concentration of adenosine and 2’-deoxyadenosine, which can have various downstream effects, including the modulation of immune responses .

Pharmacokinetics

As a derivative of 2’-deoxyadenosine, it may share similar adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The molecular and cellular effects of 1-Hydroxyethyl-2’-deoxyadenosine’s action are likely to be related to its inhibition of ADA and the resulting increase in adenosine and 2’-deoxyadenosine concentrations . Adenosine has been shown to suppress immune responses and promote tumor growth . Therefore, by inhibiting ADA and increasing adenosine concentrations, 1-Hydroxyethyl-2’-deoxyadenosine could potentially modulate immune responses and have implications for cancer therapy .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

1-Hydroxyethyl-2’-deoxyadenosine interacts with various enzymes and proteins in biochemical reactions. It is involved in purine metabolism, where it is converted to inosine or 2′deoxyinosine by the enzyme adenosine deaminase (ADA) . This conversion is irreversible and occurs both inside the cell and on the cell surface .

Cellular Effects

The effects of 1-Hydroxyethyl-2’-deoxyadenosine on cells are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, ADA, which interacts with 1-Hydroxyethyl-2’-deoxyadenosine, is found to interact with membrane proteins such as CD26 and adenosine receptors, forming ecto-ADA (eADA). The activity of eADA is an essential mechanism that terminates adenosine signaling .

Molecular Mechanism

At the molecular level, 1-Hydroxyethyl-2’-deoxyadenosine exerts its effects through binding interactions with biomolecules and changes in gene expression. The conversion of 1-Hydroxyethyl-2’-deoxyadenosine to inosine or 2′deoxyinosine by ADA is a key example of its molecular mechanism .

Metabolic Pathways

1-Hydroxyethyl-2’-deoxyadenosine is involved in purine metabolism. It is converted to inosine or 2′deoxyinosine by ADA, an enzyme that plays a key role in purine metabolism . This conversion is irreversible and is a critical step in the metabolic pathway of 1-Hydroxyethyl-2’-deoxyadenosine .

Transport and Distribution

The transport and distribution of 1-Hydroxyethyl-2’-deoxyadenosine within cells and tissues are mediated by various transporters and binding proteins. For instance, human nucleoside transporters (hNTs) play a crucial role in mediating transepithelial fluxes of adenosine and 2’-deoxyadenosine across human renal proximal tubule cells .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 1-Hydroxyethyl-2'-deoxyadenosine involves the conversion of 2'-deoxyadenosine to the target compound through a series of chemical reactions.", "Starting Materials": [ "2'-deoxyadenosine", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Hydrogen chloride (HCl)", "Ethylene glycol" ], "Reaction": [ "Step 1: 2'-deoxyadenosine is treated with NaOH to form its sodium salt.", "Step 2: The sodium salt is then reacted with H2O2 in the presence of HCl to yield 1-Hydroxyethyl-2'-deoxyadenosine.", "Step 3: The product is purified through column chromatography using a polar solvent such as ethylene glycol." ] } | |

| 142997-59-9 | |

Molecular Formula |

C₁₂H₁₇N₅O₄ |

Molecular Weight |

295.29 |

synonyms |

2’-Deoxy-1-(2-hydroxyethyl)adenosine; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.